3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(3-nitrobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O7/c27-21(13-4-3-5-16(12-13)26(31)32)24-19-17-6-1-2-7-18(17)33-20(19)22(28)23-14-8-10-15(11-9-14)25(29)30/h1-12H,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWUURGADGPEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible route could include the following steps:
Nitration: Introduction of nitro groups into the benzene rings using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
Amidation: Formation of the amide bond by reacting the nitrobenzene derivative with an appropriate amine under suitable conditions (e.g., using coupling reagents like EDCI or DCC).
Cyclization: Formation of the benzofuran ring through intramolecular cyclization reactions, possibly involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener, more sustainable processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Oxidation: Oxidation of the benzofuran ring or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Coupling Reagents: EDCI, DCC for amidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation might lead to the formation of quinones or other oxidized derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in cancer research and neuropharmacology. Its structure allows it to interact with specific biological targets, including:
- Heat Shock Protein 90 (Hsp90) : Inhibition of Hsp90 has been linked to disruption in cancer cell proliferation due to its role in stabilizing oncogenic proteins.
- Sigma Receptors : The compound may bind to sigma receptors, which are involved in various neurological disorders and cancer.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to 3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide. For instance:
- In Vitro Studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values often below 10 μM. This suggests a strong potential for development as an anticancer agent.
-
Mechanisms of Action :
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Tumor Growth : Animal model studies have shown that derivatives of this compound can inhibit tumor growth significantly.
Neuropharmacological Applications
The binding affinity of the compound towards sigma receptors suggests potential applications in treating neurological disorders. Studies have indicated:
- Neuroprotective Effects : Compounds that target sigma receptors may provide neuroprotection against degenerative diseases.
- Potential for Pain Management : Sigma receptor ligands have been explored for their analgesic properties, indicating a possible role for this compound in pain management therapies.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of benzofuran derivatives. Modifications at the nitrogen and carboxamide positions were shown to enhance anticancer properties significantly. The introduction of nitro groups was correlated with increased binding interactions with target proteins involved in tumorigenesis.
Case Study 2: Sigma Receptor Binding Affinity
Research highlighted the structural modifications necessary for enhancing binding affinity towards sigma receptors. Compounds similar to this one exhibited K_i values in the nanomolar range, suggesting effective receptor engagement and potential therapeutic benefits for conditions related to sigma receptor dysregulation.
Mechanism of Action
The mechanism of action of 3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzofuran scaffold may interact with specific enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Positional Isomer: 3-(2-Nitrobenzamido)-N-(4-Nitrophenyl)Benzofuran-2-Carboxamide
- Structural Difference : The nitro group on the benzamido substituent is at position 2 instead of 3.
- This positional change could affect binding affinity in enzymatic pockets or alter metabolic stability .
Methyl-Substituted Analog: 3-(3-Methylbenzamido)-N-(4-Nitrophenyl)Benzofuran-2-Carboxamide
- Structural Difference : A methyl group replaces the nitro group on the benzamido moiety.
- Impact :
- Electronic Effects : Methyl (electron-donating) vs. nitro (electron-withdrawing) alters the compound’s electron density. This may reduce electrophilic reactivity but enhance lipophilicity, improving membrane permeability.
- Molecular Weight : C₂₃H₁₇N₃O₅ (415.41 g/mol) vs. the target compound’s estimated formula (C₂₃H₁₆N₄O₇, ~460 g/mol). The lower molecular weight of the methyl analog may improve solubility .
Amino-Substituted Analog: 3-Amino-N-(4-Methylphenyl)-1-Benzofuran-2-Carboxamide
- Structural Difference: An amino group replaces the nitrobenzamido substituent.
- Impact: Acidity/Basicity: The amino group increases basicity, enabling hydrogen bonding with biological targets.
Non-Benzofuran Analog: 4-Nitro-N-(3-Nitrophenyl)Benzamide
- Structural Difference : Lacks the benzofuran core, featuring a simple benzamide scaffold.
Antimicrobial Activity
- 1,3,4-Thiadiazole Derivatives : Compounds with 4-nitrophenyl groups (e.g., from ) showed potent activity against E. coli and C. albicans. The nitro group’s electron-withdrawing nature may enhance interactions with microbial enzymes .
- Quinazoline Derivatives : 4-Nitrophenyl-substituted quinazolines () demonstrated activity against M. tuberculosis and HIV strains, suggesting nitro groups may stabilize ligand-target complexes .
Anticancer Potential
- Benzofuran-Carboxamide Derivatives : Piperidine-substituted analogs () exhibited anticancer activity, with molecular weights (~410–430 g/mol) comparable to the target compound. Substituents like methylpiperazine may enhance cellular uptake, while nitro groups could modulate redox cycling .
Structural and Functional Data Table
Biological Activity
3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to consolidate existing research findings, case studies, and data regarding the biological activity of this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of nitro groups and a benzofuran moiety, which are known to influence its biological properties. The molecular formula is , and it features both amide and carboxamide functional groups, contributing to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that related benzamide compounds can inhibit tumor growth by interfering with cholesterol biosynthesis pathways, suggesting potential use in cancer therapy .
- Cytotoxic Effects : Compounds containing nitrophenyl groups have demonstrated cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
- DNA Interaction : Related compounds have been reported to induce DNA strand breaks and inhibit nucleic acid synthesis in murine leukemia cells, highlighting their role in disrupting cellular processes .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study focusing on the effects of nitrobenzofuran derivatives revealed significant antitumor activity in vitro against breast cancer cells. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation .
- Mechanistic Insights : Research highlighted that compounds with similar structures could inhibit protein synthesis by disrupting ribosomal function, leading to decreased cell viability in leukemia models .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicated that specific substitutions at the 4 and 7 positions of the benzofuran ring enhance biological activity, particularly against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
